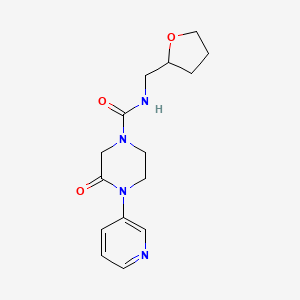![molecular formula C17H19ClN2O2 B2695989 2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide CAS No. 1042819-41-9](/img/structure/B2695989.png)
2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a pyridine-based compound that has been synthesized using various methods. The compound has been found to have potential applications in the field of medicine due to its unique mechanism of action.
Wirkmechanismus
The mechanism of action of 2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide involves the inhibition of the production of pro-inflammatory cytokines. The compound inhibits the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that plays a crucial role in the production of pro-inflammatory cytokines. The compound also inhibits the production of cyclooxygenase-2 (COX-2), which is an enzyme that plays a crucial role in the production of prostaglandins, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide has been found to have various biochemical and physiological effects. The compound has been found to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the development of inflammatory diseases. The compound has also been found to have potential applications in the treatment of cancer. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide in lab experiments include its ability to inhibit the production of pro-inflammatory cytokines and its potential applications in the treatment of cancer. However, the limitations of using the compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide. One direction is to study the compound's potential applications in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Another direction is to study the compound's potential toxicity and safety in humans. Additionally, further studies are needed to determine the optimal dosage and administration of the compound in humans.
Synthesemethoden
The synthesis of 2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 2-chloro-4-picoline with 1-(4-methoxyphenyl)-2-methylpropan-1-one in the presence of a base. The reaction results in the formation of the desired compound. Other methods include the reaction of 2-chloro-4-picoline with 1-(4-methoxyphenyl)-2-methylpropan-1-ol in the presence of a base or the reaction of 2-chloro-4-picoline with 1-(4-methoxyphenyl)-2-methylpropanenitrile in the presence of a reducing agent.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide has been found to have potential applications in the field of medicine. It has been studied for its anti-inflammatory and analgesic properties. The compound has been found to inhibit the production of pro-inflammatory cytokines, which play a crucial role in the development of inflammatory diseases. The compound has also been found to have potential applications in the treatment of cancer. It has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2/c1-11(2)16(12-4-6-14(22-3)7-5-12)20-17(21)13-8-9-19-15(18)10-13/h4-11,16H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTDYVTZBXMGKQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)OC)NC(=O)C2=CC(=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[1-(4-methoxyphenyl)-2-methylpropyl]pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3,4-Dimethoxyphenyl)(4-(4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2695906.png)
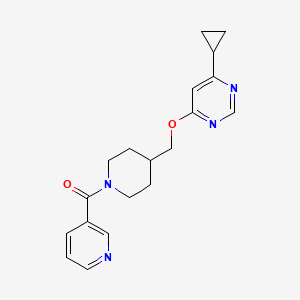
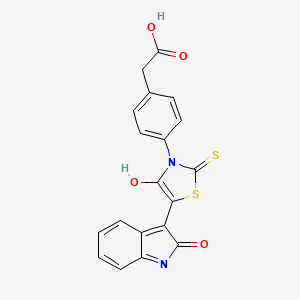
![7-Chloro-2-methylthiazolo[4,5-b]pyridine](/img/structure/B2695911.png)
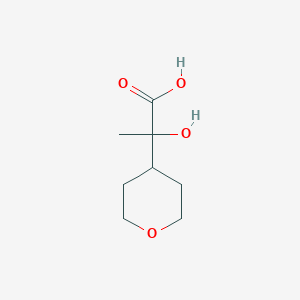
![7-(4-ethoxyphenyl)-4-((3-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2695918.png)
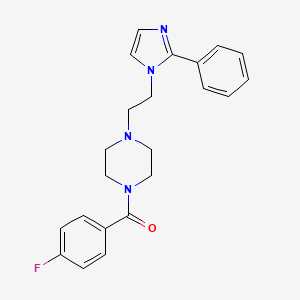
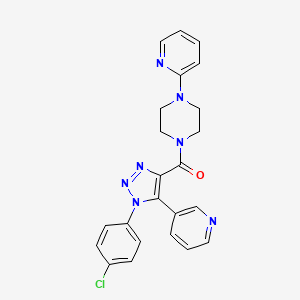
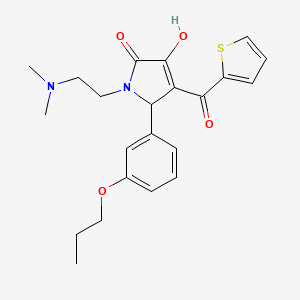
![N-[(E)-2-(4-bromophenyl)sulfonyl-2-nitroethenyl]-2,4-difluoroaniline](/img/structure/B2695922.png)
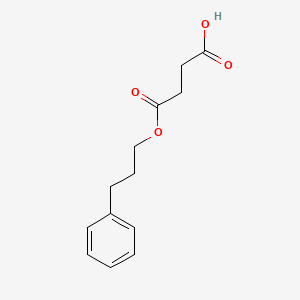

![N-(4-(N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)propionamide](/img/structure/B2695926.png)
